molecular formula C7H6N2O5 B162702 3-Methyl-2,4-dinitrophenol CAS No. 1817-66-9

3-Methyl-2,4-dinitrophenol

Cat. No.: B162702
CAS No.: 1817-66-9
M. Wt: 198.13 g/mol
InChI Key: LDWQQNOSQNSCTL-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dinitrophenol is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a phenol ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as ethanol and acetone, while being nearly insoluble in water . It is a toxic compound and has been studied for various applications in scientific research and industry.

Scientific Research Applications

3-Methyl-2,4-dinitrophenol has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3-Methyl-2,4-dinitrophenol (a derivative of 2,4-Dinitrophenol or DNP) is the mitochondria , the powerhouse of the cell . Specifically, it targets the oxidative phosphorylation process within the mitochondria .

Mode of Action

This compound acts as an uncoupler of oxidative phosphorylation . It carries protons across the mitochondrial inner membrane, bypassing the ATP synthase. This uncoupling leads to a rapid consumption of energy without generating ATP, causing the energy to be released as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it disrupts the normal energy production mechanisms of the cell, leading to a rapid loss of ATP and an increase in metabolic rate . The downstream effects include increased heat production and potential cell death if energy reserves are exhausted .

Pharmacokinetics

Studies on 2,4-dinitrophenol suggest that it exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the action of this compound is a rapid increase in metabolic rate, leading to weight loss . This comes at the cost of a significant increase in heat production, which can lead to hyperthermia . In severe cases, the rapid loss of ATP can lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to carry protons across the mitochondrial membrane . Additionally, the presence of other compounds, such as other uncouplers or inhibitors of oxidative phosphorylation, can also influence its action .

Safety and Hazards

3-Methyl-2,4-dinitrophenol is fatal in contact with skin and causes serious eye irritation . It may damage fertility or the unborn child . It is very toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

3-Methyl-2,4-dinitrophenol is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the preparation of phosphorothioamidate analogues as antimalarial agents . It also exhibits anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been associated with dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . It is known to cause mitochondrial uncoupling, leading to the rapid loss of ATP . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). The process includes the following steps:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Methyl-2,4-dinitrophenol undergoes various chemical reactions, including:

The major products formed from these reactions include 3-methyl-2,4-diaminophenol (from reduction) and various substituted phenols (from nucleophilic substitution).

Comparison with Similar Compounds

3-Methyl-2,4-dinitrophenol can be compared with other nitrophenols such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research.

Properties

IUPAC Name

3-methyl-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWQQNOSQNSCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073950
Record name Phenol, 3-methyl-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-66-9
Record name Phenol, 3-methyl-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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